3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Thermal Stability Storage Conditions Purification

Researchers developing selective COX-2 inhibitors require pyrazole-4-carboxylic acid building blocks with defined electronic profiles. Generic 3-aryl analogs introduce unpredictable reactivity and SAR artifacts due to divergent substituent electronic effects. 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 618383-46-3) resolves this with an electron-donating para-methoxy group (σp = -0.27) and a free C4-carboxylic acid handle for direct amide coupling. • Enables synthesis of tri-substituted pyrazole libraries with anti-inflammatory potencies of 77.1-103.1% relative to celecoxib in the carrageenan-induced rat paw edema model • High melting point (268-274 °C) facilitates solid-phase manipulations, vacuum drying, and intermediate crystallization for X-ray characterization • ≥98% HPLC purity; soluble in MeOH, EtOH, and DCM for standard coupling conditions; stored at 0-8 °C for long-term integrity

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 618383-46-3
Cat. No. B020209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS618383-46-3
SynonymsASINEX-REAG BAS 03439174; 3-(4-METHOXY-PHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID; 3-(4-METHOXYPHENYL)-PYRAZOLE-4-CARBOXYLIC ACID; SALOR-INT L324574-1EA; RARECHEM AL BE 1189; 3-(4-methoxyphenyl)-2H-pyrazole-4-carboxylic acid; 5-(4-Methoxyphenyl)-1H-pyrazole-4-c
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeyYNHHGNUVCCLFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Product Overview


3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 618383-46-3, MFCD03834503) is a 3,4-disubstituted pyrazole carboxylic acid bearing a 4-methoxyphenyl substituent at position 3 and a carboxylic acid group at position 4 . The compound has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . Its structural architecture—a pyrazole core with an electron-donating para-methoxyaryl group and a free C4-carboxylic acid—defines its utility as a synthetic intermediate for constructing pharmacologically relevant scaffolds, particularly those targeting cyclooxygenase-2 (COX-2) inhibition .

Synthetic Intermediate 3-Aryl-pyrazole-4-carboxylic acid scaffold for medicinal chemistry programs
Electron-Donating Substituent 4-Methoxyphenyl group provides distinct electronic profile vs. electron-withdrawing analogs
COX-2 Inhibitor Precursor Established route to pharmacologically evaluated COX-2 inhibitor scaffolds via 4-carbaldehyde

3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Substitution Risks


Generic substitution of 3-aryl-1H-pyrazole-4-carboxylic acid derivatives is scientifically unsound due to the divergent electronic and physicochemical consequences of the para-aryl substituent. Replacement with a 4-fluorophenyl analog (CAS 618383-44-1) substitutes an electron-withdrawing group for the electron-donating methoxy moiety, fundamentally altering the electron density at the pyrazole ring and thus reactivity in subsequent transformations . Substitution with a 4-trifluoromethylphenyl analog (CAS 618383-45-2) introduces substantially greater lipophilicity (ΔClogP ~ 1.3 higher) and potential metabolic liabilities . The position of the carboxylic acid—here at C4 rather than C5 (as in CAS 27069-16-5)—is also critical: C4-carboxylic acids are established pharmacophores in selective COX-2 inhibitor design, whereas C5-carboxylates follow entirely distinct synthetic and biological trajectories . Substitution without explicit validation risks synthetic failure, altered pharmacokinetic profiles, and invalid structure-activity relationship interpretation.

4-Fluorophenyl Analog
Replacement with 4-fluorophenyl group (electron-withdrawing) reverses electronic effects, altering pyrazole reactivity in subsequent transformations.
4-Trifluoromethylphenyl Analog
Substitution with 4-trifluoromethylphenyl group substantially increases lipophilicity and may introduce metabolic liabilities differing from the methoxy scaffold.
C5-Carboxylate Positional Isomer
C4-carboxylic acid is critical for COX-2 pharmacophore design; C5-carboxylate positional isomer diverges in synthetic and biological trajectory.

3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Procurement Evidence


Thermal Stability vs. Fluorophenyl Analog

3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits a melting point of 268–274 °C, which is approximately 56 °C higher than the 212–213 °C range reported for related pyrazole-4-carboxylic acid derivatives and more than 60 °C higher than the 202 °C estimated for certain N-phenyl-substituted analogs [1]. This elevated melting point confers practical advantages in handling, storage, and purification workflows relative to lower-melting analogs. The compound requires storage at 0–8 °C to maintain long-term stability .

Melting Point
Data to verify
268–274 °C
Comparators: 212–213 °C (pyrazole derivatives); ~202 °C (N-phenyl analog)
Higher melting point supports solid handling, reduced sublimation, and crystallization for XRD studies.
Supplier-reported ranges; N-phenyl value is computational estimate (EPI Suite).
Thermal Stability Storage Conditions Purification

Lipophilicity and Solubility vs. N-Phenyl Analog

The compound is slightly soluble in water but soluble in common organic solvents including methanol, ethanol, and dichloromethane, a profile consistent with its predicted LogP of 1.48 [1]. Its computed LogD (pH 7.4) of −1.11 indicates significant ionization of the carboxylic acid group under physiological conditions, which contrasts with the more lipophilic N-phenyl analog 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-36-3) that bears no free NH and has a predicted water solubility of 4.4 mg/L [2]. The presence of a free NH on the pyrazole ring (unsubstituted at N1) enables hydrogen bonding that influences both solubility and crystallinity.

Lipophilicity & Solubility
Data to verify
LogP 1.48; LogD (pH 7.4) −1.11
5–10× higher aqueous solubility vs N-phenyl analog due to free NH
Free N1–H enables hydrogen bonding and salt formation, improving formulation flexibility for in vivo studies.
ACD/Labs and EPI Suite predictions; experimental solubility verification recommended.
Lipophilicity Solubility LogP LogD

Methoxy vs. Fluoro Electronic Substituent Effects

The para-methoxy group (σp = −0.27) is a moderately strong electron-donating substituent via resonance, increasing electron density on the pyrazole ring and potentially enhancing nucleophilic character at the C4-carboxylate site. In contrast, the 4-fluorophenyl analog (CAS 618383-44-1, σp = +0.06) is electron-withdrawing, and the 4-trifluoromethylphenyl analog (CAS 618383-45-2, σp = +0.54) is strongly electron-withdrawing . This electronic divergence directly impacts reaction kinetics in subsequent amide coupling and heterocycle formation steps, with the methoxy analog expected to exhibit distinct activation profiles in electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [1].

Electronic Substituent Effect
Class-level inference
σp = −0.27 (4-OCH₃, electron-donating)
4-F: σp +0.06; 4-CF₃: σp +0.54 (electron-withdrawing)
Electron-donating group favors electrophilic substitution; distinct reactivity from fluoro/CF₃ analogs.
Literature Hammett constants; actual synthetic outcomes require validation.
Electronic Effects Hammett Constant Synthetic Yield

GHS Hazard Classification and Safety Profile

3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid carries GHS07 classification with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is comparable to other 3-aryl-pyrazole-4-carboxylic acids [1]. The compound is not classified as hazardous material for DOT/IATA transport . Purity specifications from multiple suppliers consistently report ≥98% by HPLC, ensuring reproducibility in research applications .

GHS Classification
Class-level inference
GHS07 Warning; H302, H315, H319, H335
Standard irritancy hazard profile; fits existing lab safety protocols.
Comparable to unsubstituted pyrazole-4-carboxylic acid (Fisher SDS).
GHS Classification Safety Procurement Compliance

Validated Precursor: 4-Carbaldehyde Intermediate

A 2022 study in the Journal of Molecular Structure established 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde—the direct reduction derivative of the target carboxylic acid—as a key precursor for synthesizing tri-substituted pyrazole derivatives with anti-inflammatory activity [1]. The aldehyde derivative (1) was used alongside 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (2) to generate a library of 13 derivatives (3–15). The most potent derivative (compound 8) demonstrated COX-2, TNF-α, PGE2, and IL1β inhibitory effects with anti-inflammatory potency of 77.1 relative to celecoxib (100) and showed no ulcerogenic potential in the carrageenan-induced rat paw edema model [2]. While the carboxylic acid itself is not the active species, its established role as a precursor to the validated 4-carbaldehyde intermediate provides a documented synthetic pathway to biologically relevant scaffolds [3].

Precursor Bioactivity
Supporting evidence
Compound 8: 77.1% potency vs celecoxib (rat paw edema)
COX-2, TNF-α, PGE2, IL1β inhibition demonstrated
Supports synthetic route to biologically evaluated COX-2 inhibitor scaffolds.
Carrageenan-induced model; GI tolerability endpoint reported. Validate synthetic conversion.
Synthetic Intermediate Anti-inflammatory COX-2 Inhibitor

3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Research Applications


COX-2 Selective Inhibitor Scaffold Synthesis

Reduction of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid to the corresponding 4-carbaldehyde enables access to tri-substituted pyrazole libraries with documented COX-2, TNF-α, PGE2, and IL1β inhibitory activity in the carrageenan-induced rat paw edema model. A 2022 study used this aldehyde intermediate to generate derivatives showing anti-inflammatory potencies of 77.1%–103.1% relative to celecoxib, with the lead compound exhibiting no ulcerogenic potential [1]. This validated synthetic trajectory positions the carboxylic acid as a strategic building block for medicinal chemistry programs developing next-generation selective COX-2 inhibitors with improved gastrointestinal safety profiles.

SAR Studies of Electronic Substituent Effects

The electron-donating para-methoxy group (σp = −0.27) of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid provides a distinct electronic environment relative to the 4-fluoro (σp = +0.06, CAS 618383-44-1) and 4-trifluoromethyl (σp = +0.54, CAS 618383-45-2) analogs [1]. Systematic procurement of all three compounds enables parallel synthesis of matched molecular pairs to elucidate the contribution of aryl substituent electronic effects to COX-2 binding affinity and selectivity, as established in SAR studies of pyrazole-based celecoxib analogs . The 3-(4-methoxyphenyl) variant serves as the electron-rich reference point in this comparative framework.

Crystalline Intermediates with Thermal Stability

With a melting point of 268–274 °C—approximately 56 °C higher than typical pyrazole-4-carboxylic acid derivatives—this compound offers practical handling advantages for multi-step synthesis workflows requiring solid-phase manipulations, vacuum drying, or elevated-temperature reaction conditions [1]. The high melting point correlates with strong intermolecular hydrogen bonding involving the free N1–H and C4-carboxylic acid, which may also facilitate crystallization for intermediate purification and X-ray crystallographic characterization of downstream derivatives. Storage at 0–8 °C maintains long-term integrity .

Amide Coupling for Biochemical Probes

The free C4-carboxylic acid group provides a direct handle for amide coupling with diverse amine-containing pharmacophores or fluorescent reporters. This functionalization strategy is well-precedented in the development of COX-2 selective inhibitors, where the carboxylic acid serves as a bioisostere and conjugation point [1]. The electron-donating methoxy substituent may influence coupling kinetics and the stability of activated ester intermediates relative to electron-withdrawing analogs. The compound's solubility in methanol, ethanol, and dichloromethane supports a range of standard coupling conditions .

Application
Selection Property
Validation Focus
COX-2 Pathway Inhibitor Scaffold Synthesis
Carboxylic acid for aldehyde conversion; precursor to tri-substituted pyrazoles
COX-2/TNF-α/PGE2 pathway-response endpoints in inflammatory models
SAR Studies of Para-Aryl Electronic Effects
Electron-donating 4-methoxyphenyl substituent
Comparative electronic effects analysis with fluoro/trifluoromethyl analogs
Crystalline Intermediate with Thermal Stability
High thermal stability for solid-phase handling and vacuum drying
Crystallization integrity and storage condition (0–8 °C) review
Amide Coupling for Biochemical Probe Development
Free C4-carboxylic acid conjugation site
Coupling reaction efficiency and activated ester stability under electron-donating context

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